2-amino-N'-hydroxyethanimidamide dihydrochloride
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Overview
Description
2-amino-N’-hydroxyethanimidamide dihydrochloride is a chemical compound with the molecular formula C2H7N3O·2HCl and a molecular weight of 162.02 g/mol . It is also known by its IUPAC name, 1-nitrosoethane-1,2-diamine dihydrochloride . This compound is typically found in a powder form and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-hydroxyethanimidamide dihydrochloride involves the reaction of ethylenediamine with nitrous acid. The reaction conditions typically include:
Reactants: Ethylenediamine and nitrous acid
Solvent: Water or an aqueous medium
Temperature: Room temperature
Reaction Time: Several hours to ensure complete reaction
The product is then purified through crystallization or other purification techniques to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of 2-amino-N’-hydroxyethanimidamide dihydrochloride follows a similar synthetic route but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Controlled temperature and pressure: To ensure consistent product quality
Automated purification systems: For efficient and high-purity product recovery
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-hydroxyethanimidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted ethanimidamides .
Scientific Research Applications
2-amino-N’-hydroxyethanimidamide dihydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxyethanimidamide dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-aminoethanol: Similar in structure but lacks the nitroso group.
N-hydroxyethanimidamide: Similar but lacks the amino group.
Ethylenediamine: Similar but lacks both the nitroso and hydroxy groups.
Uniqueness
2-amino-N’-hydroxyethanimidamide dihydrochloride is unique due to the presence of both amino and hydroxy groups, as well as the nitroso functionality. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications .
Properties
CAS No. |
2613422-97-0 |
---|---|
Molecular Formula |
C2H9Cl2N3O |
Molecular Weight |
162 |
Purity |
95 |
Origin of Product |
United States |
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